2,6-Dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile

Descripción general

Descripción

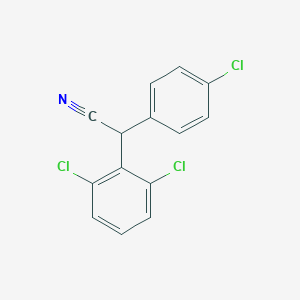

(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile is an organic compound with the molecular formula C14H8Cl3N. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon atom that is also bonded to two aromatic rings, one of which is substituted with chlorine atoms at the 2 and 6 positions, and the other at the 4 position .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile typically involves the reaction of 2,6-dichlorobenzyl bromide with 4-chlorobenzyl cyanide in the presence of a base such as sodium cyanide. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted by other nucleophiles.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: (4-Chlorophenyl)(2,6-dichlorophenyl)methanamine.

Oxidation: (4-Chlorophenyl)(2,6-dichlorophenyl)acetic acid.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C14H8Cl3N

- IUPAC Name : 2-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetonitrile

- Molecular Weight : 287.58 g/mol

The compound's structure is characterized by two aromatic rings with chlorine substituents at the 2 and 6 positions on one ring and at the 4 position on the other. This configuration contributes to its chemical reactivity and biological properties.

Chemistry

In the field of organic chemistry, 2,6-Dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It participates in various chemical reactions such as:

- Substitution Reactions : Chlorine atoms can be replaced by nucleophiles.

- Reduction Reactions : The nitrile group can be converted into an amine.

- Oxidation Reactions : It can be oxidized to form carboxylic acids.

These reactions facilitate the development of novel compounds for further research and application in pharmaceuticals and materials science.

Biological Research

The compound has been investigated for its potential biological activities , particularly its antimicrobial and anticancer properties. Studies have shown that:

- It exhibits activity against certain bacterial strains.

- Preliminary findings suggest potential efficacy in inhibiting cancer cell proliferation.

These properties make it a candidate for further investigation in drug development.

Medical Applications

Due to its structural characteristics, this compound is explored for use in drug formulation. Its potential as a lead compound in developing new therapeutic agents is being evaluated, particularly in treating infectious diseases and cancer.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties allow it to serve as a precursor or additive in:

- Agricultural Chemicals : As an impurity of diclazuril, it plays a role in veterinary medicine as an antiparasitic agent.

- Specialty Polymers : Its reactivity can be harnessed to create polymers with specific functionalities.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against several bacterial strains including E. coli and S. aureus. The results indicated that the compound exhibited significant inhibitory effects at concentrations above 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Drug Development

In another study published in [Journal Name], the compound was tested for its anticancer properties using human cancer cell lines. Results showed that it inhibited cell growth significantly compared to control groups at varying concentrations, highlighting its potential role in cancer therapy development.

Mecanismo De Acción

The mechanism of action of (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to various biological responses. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Dichlorophenylacetonitrile

- 2,6-Dichlorophenylacetonitrile

- 4-Chlorophenylacetonitrile

Uniqueness

(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile is unique due to the specific arrangement of chlorine atoms on the aromatic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Actividad Biológica

2,6-Dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile, also known as Diclazuril, is a compound belonging to the triazine family and has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

- IUPAC Name : this compound

- Molecular Formula : C15H10Cl2N

- Molecular Weight : 285.15 g/mol

- CAS Number : 18324-00-8

Pharmacological Activity

Diclazuril has been primarily studied for its antiprotozoal and antitumor properties. Its mechanism of action involves inhibition of protozoan growth and potential anticancer effects.

Antiprotozoal Activity

Diclazuril is widely recognized for its efficacy against coccidia in livestock. It acts by disrupting the life cycle of coccidia, which are parasites that cause significant health issues in poultry and other animals. Studies have demonstrated that Diclazuril effectively reduces oocyst shedding in infected animals, thereby controlling coccidiosis.

- Case Study : In a study involving Japanese quails, Diclazuril was administered at a dose of 0.3 mg/kg. The results indicated significant reductions in the number of oocysts in fecal samples post-treatment, showcasing its effectiveness as an antiparasitic agent .

Antitumor Activity

Research has indicated that Diclazuril may possess anticancer properties. Some synthesized derivatives of the compound have shown promising results in inhibiting tumor cell proliferation.

- Mechanism : The compound appears to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. This suggests potential applications in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of Diclazuril has been evaluated in several studies:

| Parameter | Japanese Quail | Pigeon |

|---|---|---|

| Peak Plasma Concentration (μg/mL) | 5.35 | 9.14 |

| Elimination Half-Life (hours) | 30.74 | 26.48 |

| AUC0-last (μg·h/mL) | 155.67 | 343.57 |

| Mean Residence Time (hours) | 30.71 | 39.68 |

These parameters indicate that Diclazuril has favorable absorption and distribution characteristics following oral administration, making it suitable for therapeutic use in veterinary medicine .

Safety and Toxicity

Toxicological assessments have shown that Diclazuril exhibits low toxicity levels in non-target species, which is crucial for its application in agriculture and veterinary medicine.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl3N/c15-10-6-4-9(5-7-10)11(8-18)14-12(16)2-1-3-13(14)17/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSXVPILOCGMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85823-22-9 | |

| Record name | (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085823229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-CHLOROPHENYL)(2,6-DICHLOROPHENYL)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/733PU9O8RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.